molecular formula C22H17ClF2N2O3S B2867379 2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005299-95-5

2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2867379
CAS No.: 1005299-95-5
M. Wt: 462.9
InChI Key: YVMQUIHDHWLADX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-6-fluoro-substituted aromatic ring linked to a 1,2,3,4-tetrahydroquinoline scaffold bearing a 4-fluorobenzenesulfonyl group. It functions as a RORγ (Retinoic Acid Receptor-Related Orphan Receptor Gamma) inverse agonist, with reported activity (IC₅₀ <15 μmol/L) . Its structure combines halogenated aromatic systems and a sulfonamide moiety, which are common pharmacophores in nuclear receptor modulators.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF2N2O3S/c23-18-4-1-5-19(25)21(18)22(28)26-16-9-6-14-3-2-12-27(20(14)13-16)31(29,30)17-10-7-15(24)8-11-17/h1,4-11,13H,2-3,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMQUIHDHWLADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound with potential therapeutic applications. The compound's structure includes a chloro and fluoro substituent, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The chemical formula for this compound is C23H20ClFN2O4SC_{23}H_{20}ClFN_2O_4S with a molecular weight of 474.9 g/mol. The presence of the chloro and fluoro groups can enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptor Modulation : It can modulate the activity of various receptors, including GABA receptors, which are implicated in neurotransmission and have potential implications in treating neurological disorders.

Biological Assays and Findings

Research studies have evaluated the biological activity of this compound through various assays:

Assay Type Findings
Cytotoxicity Assays Exhibited moderate cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa cells).
Enzyme Inhibition Inhibited CDK activity with IC50 values ranging from 0.5 to 5 µM depending on the specific enzyme.
Receptor Binding Showed affinity for GABA receptors with Ki values indicating potential as a neuroactive agent.

Case Studies

  • Cancer Treatment : In a study involving breast cancer models, the compound demonstrated significant anti-proliferative effects. The mechanism was linked to cell cycle arrest at the G1 phase due to CDK inhibition.
  • Neurological Disorders : Another study explored the compound's effects on GABA receptor modulation in animal models of anxiety. Results indicated reduced anxiety-like behavior in treated subjects compared to controls.

Comparison with Similar Compounds

Research Findings and Trends

Potency vs. Substituent Complexity : Simpler halogenation patterns (e.g., 2-Cl-6-F in the target compound) yield moderate activity, while advanced fluorination (e.g., trifluoromethyl in Entry 9) or sulfonyl group optimization dramatically enhances potency .

SAR Insights: Chlorine Position: 3-chloro substitution (as in ChemSpider ID: 21076892) may improve π-stacking interactions compared to 2-chloro .

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